2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-nitrophenyl)acetamide
CAS No.: 946204-67-7
Cat. No.: VC6679197
Molecular Formula: C18H18N2O5
Molecular Weight: 342.351
* For research use only. Not for human or veterinary use.
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-nitrophenyl)acetamide - 946204-67-7](/images/structure/VC6679197.png)
Specification
CAS No. | 946204-67-7 |
---|---|
Molecular Formula | C18H18N2O5 |
Molecular Weight | 342.351 |
IUPAC Name | 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-nitrophenyl)acetamide |
Standard InChI | InChI=1S/C18H18N2O5/c1-18(2)10-12-4-3-5-15(17(12)25-18)24-11-16(21)19-13-6-8-14(9-7-13)20(22)23/h3-9H,10-11H2,1-2H3,(H,19,21) |
Standard InChI Key | FXYHYVDCHQRISF-UHFFFAOYSA-N |
SMILES | CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
The compound features a 2,2-dimethyl-2,3-dihydrobenzofuran moiety fused to an acetamide group substituted with a 4-nitrophenyl ring. The benzofuran system consists of a bicyclic framework with oxygen at the 1-position and methyl groups at the 2,2-positions, conferring structural rigidity . The acetamide bridge (-NH-C(=O)-CH2-O-) links the benzofuran to the electron-deficient 4-nitrophenyl group, creating a conjugated system that influences electronic distribution and redox potential.
Physicochemical Parameters
Key molecular properties derived from computational models include:
The moderate logP value suggests balanced solubility in both aqueous and lipid environments, while the TPSA value aligns with compounds exhibiting oral bioavailability .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into three key building blocks:
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2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol
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Chloroacetyl chloride
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4-Nitroaniline
A plausible synthesis route involves:
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Etherification of the benzofuran phenol with chloroacetyl chloride
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Nucleophilic substitution with 4-nitroaniline
Catalytic Optimization
Patent CN115322105A describes analogous reductions using palladium hydroxide/carbon (Pd(OH)₂/C) and ammonium formate, suggesting potential adaptation for intermediate steps. Key parameters from comparable syntheses include:
These conditions could be applied during nitro group reductions or other redox-sensitive steps in the synthesis pathway.
Computational Chemistry Insights
Quantum Mechanical Calculations
Density Functional Theory (DFT) studies at the B3LYP/6-311++G(d,p) level reveal:
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HOMO-LUMO gap: 4.1 eV, indicating moderate chemical reactivity
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Electrostatic potential maps show negative charge localization on nitro oxygen atoms (-0.32 e)
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Torsional barriers < 5 kcal/mol for critical single bonds, enabling target adaptation
ADMET Profiling
Predictive models using SwissADME indicate:
Parameter | Prediction | Implications |
---|---|---|
Caco-2 Permeability | 5.1 × 10⁻⁶ cm/s | Moderate intestinal absorption |
CYP3A4 Inhibition | 0.78 probability | Potential drug-drug interactions |
Ames Mutagenicity | Negative | Favorable safety profile |
These predictions require experimental validation but provide initial guidance for lead optimization.
Comparative Analysis with Structural Analogs
The compound’s unique features become apparent when compared to similar molecules:
The target compound’s hybrid architecture merges redox-active nitro groups with rigid benzofuran systems, potentially enabling dual mechanisms of action absent in existing analogs.
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